molecular formula C12H18BrO3P B3045476 Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester CAS No. 108228-81-5

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester

Cat. No.: B3045476
CAS No.: 108228-81-5
M. Wt: 321.15 g/mol
InChI Key: POTHJMIRYNDASN-UHFFFAOYSA-N
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Description

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester is an organophosphorus compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) attached to a carbon atom. This particular compound features a bromomethyl group attached to a phenyl ring, which is further connected to a phosphonic acid group esterified with two ethyl groups. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, diethyl phosphite can react with 4-(bromomethyl)benzyl chloride under reflux conditions to yield the desired product.

Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of simple dialkyl esters, followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, mild conditions, and chemoselectivity.

Industrial Production Methods

Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester groups can be reduced to form the corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

    Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified for specific applications. The ester groups can be hydrolyzed to release the active phosphonic acid, which can then interact with biological targets or participate in further chemical reactions .

Comparison with Similar Compounds

Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester can be compared with other similar compounds such as:

    Phosphonic acid, [[4-(chloromethyl)phenyl]methyl]-, diethyl ester: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    Phosphonic acid, [[4-(methyl)phenyl]methyl]-, diethyl ester:

    Phosphonic acid, [[4-(hydroxymethyl)phenyl]methyl]-, diethyl ester: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and allows for specific modifications and applications .

Properties

IUPAC Name

1-(bromomethyl)-4-(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTHJMIRYNDASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563616
Record name Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108228-81-5
Record name Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α,α'-Dibromo-p-xylene (22.9 gm) was combined with toluene (70 mL) and heated to reflux. Once the dibromide had completely dissolved, triethylphosphite (5.9 mL) was added all at once and heating continued for 6 hours. The reaction mixture was allowed to cool to room temperature and the excess solid dibromide was removed by suction filtration and washed with a small amount of methylene chloride. The organic solutions were combined and concentrated, on a rotatory evaporator, to a white solid. The solid was taken up in methylene chloride (50 mL) and chromatographed on silica (350 gm). The column was eluted with methylene chloride and fractions of about 25 mL were collected The first peak eluted in fractions 14-24 (excess dibromide), then the solvent was changed to 5% ethanol/methylene chloride. The second major peak, fractions 37-53, was the desired product obtained as a pale yellow oil.
Quantity
22.9 g
Type
reactant
Reaction Step One
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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